molecular formula C11H17N3O4 B15123091 Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate CAS No. 1432061-51-2

Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B15123091
CAS No.: 1432061-51-2
M. Wt: 255.27 g/mol
InChI Key: FEVIYTIICYDQEN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization of an appropriate amino alcohol or amino halide precursor.

    Coupling of the Rings: The oxadiazole and azetidine rings are then coupled through a series of reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced forms.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized frameworks.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric bulk and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1432061-51-2

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl 3-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-4-7(5-14)9-13-12-8(6-15)17-9/h7,15H,4-6H2,1-3H3

InChI Key

FEVIYTIICYDQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)CO

Origin of Product

United States

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